4-Methoxydiphenylmethane CAS number and properties
4-Methoxydiphenylmethane CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methoxydiphenylmethane (CAS No: 834-14-0), a diarylmethane derivative. The document details its physicochemical properties, spectroscopic data, and safety information, presenting quantitative data in structured tables for ease of reference. While specific experimental protocols for the synthesis of 4-Methoxydiphenylmethane are not extensively documented in publicly available literature, a plausible synthetic route based on established organic chemistry principles is proposed, complete with a detailed workflow diagram. To date, there is a notable absence of published research on the biological activity and potential signaling pathways of 4-Methoxydiphenylmethane. This guide serves as a foundational resource for researchers interested in the potential applications of this compound and highlights areas for future investigation, particularly in the realms of medicinal chemistry and materials science.
Introduction
4-Methoxydiphenylmethane, also known as 1-methoxy-4-(phenylmethyl)benzene, is an organic compound featuring a diphenylmethane core with a methoxy group substituent on one of the phenyl rings. The diphenylmethane scaffold is a common structural motif in a variety of biologically active molecules and functional materials. The presence of the methoxy group can significantly influence the electronic properties, lipophilicity, and metabolic stability of the molecule, making its derivatives of interest in drug discovery and materials science. This guide aims to consolidate the available technical data for 4-Methoxydiphenylmethane to support further research and development.
Physicochemical and Spectroscopic Properties
The fundamental properties of 4-Methoxydiphenylmethane are summarized in the tables below, providing a concise reference for laboratory use.
Table 1: Physicochemical Properties of 4-Methoxydiphenylmethane
| Property | Value | Source |
| CAS Number | 834-14-0 | [1] |
| Molecular Formula | C₁₄H₁₄O | [1] |
| Molecular Weight | 198.26 g/mol | [1] |
| Appearance | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Density | Not specified | |
| Solubility | Not specified |
Table 2: Spectroscopic Data for 4-Methoxydiphenylmethane
| Data Type | Key Characteristics | Source |
| ¹³C NMR | Spectra available | [1] |
| GC-MS | Spectra available | [1] |
| IR Spectra | Spectra available | [1] |
Synthesis of 4-Methoxydiphenylmethane
Proposed Experimental Protocol: Friedel-Crafts Alkylation
Materials:
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Anisole
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Benzyl chloride
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Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid (e.g., FeCl₃, ZnCl₂)
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Anhydrous dichloromethane (DCM) or another suitable inert solvent
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Hydrochloric acid (HCl), aqueous solution (e.g., 1M)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Saturated sodium chloride (NaCl) solution (brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane and anhydrous aluminum chloride under a nitrogen atmosphere. The mixture is cooled in an ice bath.
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Addition of Reactants: A solution of anisole in anhydrous dichloromethane is added to the flask. Subsequently, a solution of benzyl chloride in anhydrous dichloromethane is added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitoring by TLC is recommended).
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Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and 1M HCl. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.
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Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 4-Methoxydiphenylmethane.
Biological Activity and Signaling Pathways
A thorough review of the scientific literature reveals a significant lack of data on the biological activity of 4-Methoxydiphenylmethane. There are no published studies detailing its pharmacological effects, mechanism of action, or potential therapeutic applications. Consequently, no signaling pathways involving this compound have been elucidated.
While some related compounds containing a methoxyphenyl moiety have been investigated for various biological activities, such as anticancer and anti-inflammatory properties, it is crucial to note that these findings cannot be extrapolated to 4-Methoxydiphenylmethane without direct experimental evidence. The specific biological profile of 4-Methoxydiphenylmethane remains an open area for future research.
Safety Information
Based on available safety data sheets, 4-Methoxydiphenylmethane is associated with several hazard classifications. It is essential to handle this compound with appropriate personal protective equipment in a well-ventilated area.
Table 3: GHS Hazard and Precautionary Statements
| Hazard Statement | Description | Source |
| H315 | Causes skin irritation | [2] |
| H318 | Causes serious eye damage | [2] |
| H335 | May cause respiratory irritation | [2] |
| Precautionary Statement | Description | Source |
| P261 | Avoid breathing dust/mist/spray | [2] |
| P264 | Wash skin thoroughly after handling | [2] |
| P271 | Use only outdoors or in a well-ventilated area | [2] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [2] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [2] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | [2] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
Conclusion and Future Directions
4-Methoxydiphenylmethane is a well-defined chemical entity with established physicochemical and spectroscopic properties. While its synthesis can be readily achieved through standard organic chemistry reactions such as Friedel-Crafts alkylation, there is a clear gap in the scientific literature regarding its biological effects. The lack of data on its bioactivity presents an opportunity for researchers in drug discovery and medicinal chemistry to explore its potential as a novel scaffold or lead compound. Future studies should focus on a systematic evaluation of its pharmacological profile, including its cytotoxicity, and potential interactions with various biological targets. Such investigations will be crucial in determining whether 4-Methoxydiphenylmethane or its derivatives hold any promise for therapeutic development.
